molecular formula C22H30O4 B140475 Dictyoceratidaquinone CAS No. 127506-68-7

Dictyoceratidaquinone

Cat. No. B140475
M. Wt: 358.5 g/mol
InChI Key: IISFNRDKMHZXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyoceratidaquinone is a natural product that is isolated from marine sponges. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Dictyoceratidaquinone has been the subject of many scientific studies, and its potential applications in medicine and other fields have been explored extensively.

Mechanism Of Action

The mechanism of action of dictyoceratidaquinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This could explain its anti-cancer properties, as well as its ability to inhibit the growth of other types of cells.

Biochemical And Physiological Effects

Dictyoceratidaquinone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. It has also been found to inhibit the activity of certain proteins, such as NF-κB, which is involved in inflammation. Additionally, it has been found to have anti-microbial properties, which could make it useful in the treatment of bacterial and fungal infections.

Advantages And Limitations For Lab Experiments

One advantage of using dictyoceratidaquinone in laboratory experiments is that it is a natural product, which makes it a valuable tool for studying the effects of natural compounds on biological systems. Additionally, it has been found to exhibit a wide range of biological activities, which makes it useful for studying various aspects of cell biology and biochemistry. However, one limitation of using dictyoceratidaquinone in laboratory experiments is that it is difficult to synthesize, which makes it a rare and expensive compound.

Future Directions

There are many potential future directions for research on dictyoceratidaquinone. One area of focus could be on its anti-cancer properties, and how it could be used in the development of new cancer therapies. Additionally, research could be conducted on its anti-inflammatory and anti-microbial properties, and how it could be used in the treatment of various diseases. Finally, research could be conducted on the synthesis of dictyoceratidaquinone, and how it could be made more efficient and cost-effective.

Scientific Research Applications

Dictyoceratidaquinone has been the subject of many scientific studies due to its potential applications in medicine and other fields. It has been found to exhibit anti-cancer properties, and research has shown that it can inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory and anti-microbial properties, which could make it useful in the treatment of various diseases.

properties

CAS RN

127506-68-7

Product Name

Dictyoceratidaquinone

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-13-6-7-17-20(2,3)8-5-9-21(17)12-22(13,21)11-14-18(24)15(23)10-16(26-4)19(14)25/h10,13,17,24H,5-9,11-12H2,1-4H3

InChI Key

IISFNRDKMHZXTR-UHFFFAOYSA-N

SMILES

CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C

Canonical SMILES

CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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